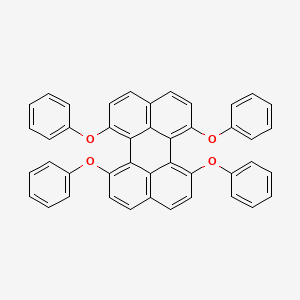
1,6,7,12-Tetraphenoxyperylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6,7,12-Tetraphenoxyperylene is a derivative of perylene, a polycyclic aromatic hydrocarbon. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of a perylene core with four phenoxy groups attached at the 1, 6, 7, and 12 positions, which significantly alters its chemical and physical properties compared to the parent perylene molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,7,12-Tetraphenoxyperylene typically involves the functionalization of perylene derivatives. One common method starts with 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid as the precursor. The tetrachloroperylene is reacted with phenol in the presence of a base, such as potassium carbonate, under reflux conditions to replace the chlorine atoms with phenoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,6,7,12-Tetraphenoxyperylene undergoes various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The perylene core can be reduced to form dihydroperylene derivatives.
Substitution: The phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted perylene derivatives, which can exhibit different optical and electronic properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1,6,7,12-Tetraphenoxyperylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Employed as a fluorescent probe for imaging and sensing applications due to its strong fluorescence properties.
Medicine: Investigated for potential use in photodynamic therapy and as a component in drug delivery systems.
Mecanismo De Acción
The mechanism by which 1,6,7,12-Tetraphenoxyperylene exerts its effects is primarily through its interaction with light and electronic states. The phenoxy groups enhance the compound’s ability to absorb and emit light, making it highly fluorescent. This property is exploited in various applications, such as imaging and optoelectronics. The molecular targets and pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light as the electrons return to their ground state .
Comparación Con Compuestos Similares
Similar Compounds
1,6,7,12-Tetrachloroperylene: A precursor to 1,6,7,12-Tetraphenoxyperylene, with chlorine atoms instead of phenoxy groups.
Perylene-3,4,9,10-tetracarboxylic dianhydride: Another perylene derivative used in the synthesis of various functionalized perylenes.
N,N’-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,49,10-tetracarboxydiimide:
Uniqueness
This compound is unique due to its combination of strong fluorescence, chemical stability, and versatility in undergoing various chemical reactions. These properties make it a valuable compound for a wide range of applications, from scientific research to industrial uses .
Propiedades
Número CAS |
185552-19-6 |
|---|---|
Fórmula molecular |
C44H28O4 |
Peso molecular |
620.7 g/mol |
Nombre IUPAC |
1,6,7,12-tetraphenoxyperylene |
InChI |
InChI=1S/C44H28O4/c1-5-13-31(14-6-1)45-35-25-21-29-22-27-37(47-33-17-9-3-10-18-33)43-39(29)41(35)42-36(46-32-15-7-2-8-16-32)26-23-30-24-28-38(44(43)40(30)42)48-34-19-11-4-12-20-34/h1-28H |
Clave InChI |
XNGJUZRQQYUUAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C3C4=C(C=C2)C=CC(=C4C5=C(C=CC6=C5C3=C(C=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


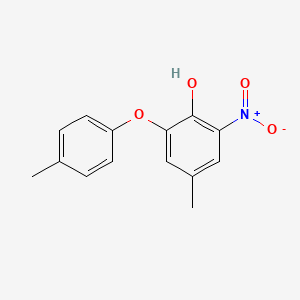
![Dimethyl [4,5-bis(ethylsulfanyl)-2H-1,3-dithiol-2-yl]phosphonate](/img/structure/B15163364.png)
![2-[2-Methyl-3-(4-methylphenyl)prop-2-en-1-yl]-1,3-dithiane](/img/structure/B15163377.png)
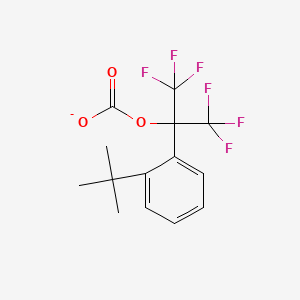
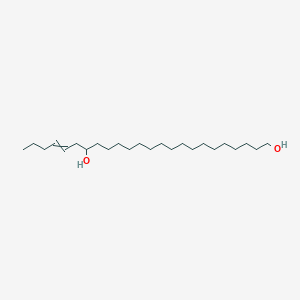
![Ethyl (benzenesulfonyl)[2-(2,5-dichlorophenyl)hydrazinylidene]acetate](/img/structure/B15163397.png)
![6-[2-(2-Nitrophenyl)hydrazinylidene]-4-octylcyclohexa-2,4-dien-1-one](/img/structure/B15163407.png)
![2H,5H-[1,3]Dioxolo[4,5-c]pyrrole-5-carbaldehyde](/img/structure/B15163413.png)
![N-{2-[(4,4,5,5,6,6,6-Heptafluoro-3-oxohexyl)sulfanyl]ethyl}-L-valine](/img/structure/B15163416.png)
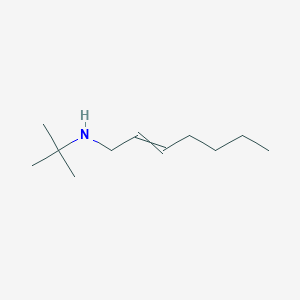
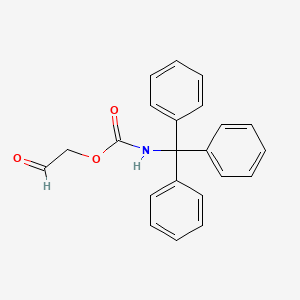
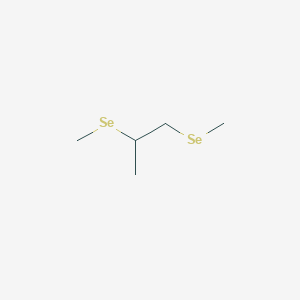
![2-[(1H-Benzimidazol-2-yl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B15163434.png)
![1-Butyl-4-[4-(4-ethylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B15163446.png)
